4,4',4'',4'''-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid

Hydrogen-bonded organic frameworks Surface area Photoconductivity

Researchers designing porous frameworks face aggregation-caused quenching and inefficient charge transport with conventional tetratopic linkers. CPDBC's twisted DBC core overcomes these limitations: • HOF CPDBC-1a: 1548 m²/g BET + photoconductivity • DBC-CMPs: 9800 μmol g⁻¹ h⁻¹ photocatalytic H₂ evolution • Zn-DBC MOF: ~30% solid-state fluorescence QY, ppm-level herbicide sensing • COFs: ~3.6 Å interlayer stacking, >10 ns excited-state lifetimes Supplied as high-purity ligand with reliable global logistics for R&D procurement.

Molecular Formula C54H32O8
Molecular Weight 808.8 g/mol
Cat. No. B12500777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4',4'',4'''-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid
Molecular FormulaC54H32O8
Molecular Weight808.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC3=C(C=C2)C4=C(C5=C3C=C(C=C5)C6=CC=C(C=C6)C(=O)O)C7=C(C=C(C=C7)C8=CC=C(C=C8)C(=O)O)C9=C4C=CC(=C9)C1=CC=C(C=C1)C(=O)O)C(=O)O
InChIInChI=1S/C54H32O8/c55-51(56)33-9-1-29(2-10-33)37-17-21-41-45(25-37)46-26-38(30-3-11-34(12-4-30)52(57)58)18-22-42(46)50-44-24-20-40(32-7-15-36(16-8-32)54(61)62)28-48(44)47-27-39(19-23-43(47)49(41)50)31-5-13-35(14-6-31)53(59)60/h1-28H,(H,55,56)(H,57,58)(H,59,60)(H,61,62)
InChIKeyNZEXPNMKJOUDIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPDBC: A Tetratopic Carboxylate Linker for Porous Frameworks


4,4',4'',4'''-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid (CAS 2499874-29-0; abbreviated CPDBC) is a tetratopic carboxylic acid ligand belonging to the dibenzo[g,p]chrysene (DBC) family [1]. With molecular formula C54H32O8 and molecular weight 808.83 g/mol, this compound features a rigid, contorted polycyclic aromatic hydrocarbon core functionalized with four benzoic acid groups at the 2,7,10,15-positions . It serves as a versatile organic building block for constructing hydrogen-bonded organic frameworks (HOFs), metal–organic frameworks (MOFs), and covalent organic frameworks (COFs), where the twisted π-conjugated DBC core enables shape-fitted intermolecular docking and tight interlayer stacking [1].

Why Generic Tetratopic Linkers Cannot Replace CPDBC


Tetratopic carboxylate linkers such as pyrene-, porphyrin-, and tetraphenylethylene-based tetraacids are widely used in porous framework construction, yet they differ fundamentally from CPDBC in core geometry, interlayer packing, and charge transport behavior [1]. The DBC core possesses a characteristic twisted, semi-rigid structure that is more planar than propeller-shaped tetraphenylethylene (TPE) but more contorted than planar pyrene, producing a unique balance of shape-fitted docking capability and steric insulation against aggregation-caused quenching [2]. This core geometry directly governs framework interlayer distances, exciton binding energies, and photophysical properties—parameters that cannot be replicated by simply substituting another tetracarboxylic acid linker [1][3]. The quantitative evidence below demonstrates that linker selection has measurable, functionally significant consequences on framework performance.

Quantitative Differentiation Evidence for CPDBC


BET Surface Area and Photoconductivity in HOFs

The activated hydrogen-bonded organic framework constructed from CPDBC (denoted CPDBC-1a) achieves a BET surface area of 1548 m² g⁻¹, which places it among the high-surface-area carboxylic acid HOFs, while additionally exhibiting photoconductivity—a property absent in the vast majority of HOFs [1]. For context, the widely studied pyrene-based tetracarboxylate HOF (HOF-H4TBAPy) and many porphyrin-based HOFs are electrical insulators, and while some achieve comparable or higher surface areas, they lack the combination of high porosity and photoconductivity found in CPDBC-1a . The photoconductivity arises from the exactly eclipsed stacking of the twisted DBC cores, which facilitates charge transport along the stacking direction [1].

Hydrogen-bonded organic frameworks Surface area Photoconductivity

Interlayer Stacking and Excited-State Lifetime in COFs

In a direct head-to-head comparison of dual-pore kagome COFs, those constructed with DBC-based tetraamine nodes exhibit interlayer distances of approximately 3.6 Å, substantially shorter than the ~4.6 Å observed in analogous COFs built from the propeller-shaped ETTA (4,4′,4′′,4′′′-(ethylene-1,1,2,2-tetrayl)-tetraaniline) node [1]. This 1.0 Å reduction in interlayer spacing results from the more planar geometry of DBC relative to ETTA and leads to well-defined, hexagonally faceted single crystals of 50–100 nm [1]. The tighter stacking directly impacts photophysical performance: the Biph DBC-COF exhibits extraordinary excited-state lifetimes exceeding 10 ns, a value postulated to arise from structurally induced stabilization of photoexcited species across the DBC stacks [1][2].

Covalent organic frameworks Interlayer stacking Excited-state lifetime

Exciton Binding Energy and Photocatalytic Halide Yield

In a controlled head-to-head study comparing conjugated microporous polymers (CMPs) built from DBC versus tetraphenylethylene (TPE) donors, the DBC-based CMP (CMP-DBC) demonstrates a donor–acceptor dihedral angle of only 18.4°, compared to 47.8° for the TPE-based analogue (CMP-TPE) [1]. This substantially reduced torsional angle, enabled by the inherent planarity of the DBC core, translates into a lower exciton binding energy of 108 meV for CMP-DBC versus 126 meV for CMP-TPE, as determined by temperature-dependent fluorescence spectroscopy [1]. The functional consequence is striking: in photocatalytic chloride dehalogenation, CMP-DBC achieves nearly 100% halide product yield, far surpassing the ~60% yield of CMP-TPE [1].

Conjugated microporous polymers Exciton binding energy Photocatalytic dehalogenation

Solid-State Fluorescence Quantum Yield in MOFs

The zinc metal–organic framework constructed from a DBC-based tetraacid linker (Zn-DBC) achieves a solid-state fluorescence quantum yield (ΦF) of approximately 30% [1]. This value is achieved through rigidification of the DBC fluorophore within the MOF matrix, which suppresses non-radiative decay pathways [1]. By comparison, many pyrene-based MOFs suffer from significant aggregation-caused quenching (ACQ) in the solid state; for example, 1,3,6,8-tetraarylpyrene derivatives typically exhibit solid-state film ΦF values in the range of 20–39% [2], but often require careful structural engineering to mitigate ACQ. The sterically insulated concave shape of the DBC core inherently resists excimer formation, providing an intrinsic advantage for solid-state luminescence applications [1]. Additionally, Zn-DBC MOF is water-stable and displays temperature-dependent emission with an activation barrier of 1.06 kcal/mol for radiationless deactivation [1].

Metal–organic frameworks Fluorescence quantum yield Water stability

Photocatalytic Hydrogen Evolution and Supercapacitor Performance

Three DBC (TBN)-based conjugated microporous polymers synthesized via Sonogashira–Hagihara coupling demonstrate hydrogen evolution rates (HER) of 8452, 9800, and 3060 μmol g⁻¹ h⁻¹ for TBN-TBN, TBN-TBN-TPA, and TBN-TBN-BT CMPs, respectively [1]. The highest-performing TBN-TBN-TPA CMP achieves 9800 μmol g⁻¹ h⁻¹, a value competitive with many inorganic photocatalysts [1]. In parallel, the TBN-TBN-BT CMP demonstrates a specific capacitance of 130 F g⁻¹ at 0.5 A g⁻¹ with excellent capacity retention of 98.2% over 2000 cycles in supercapacitor applications [1]. These dual-function (photocatalysis + energy storage) performance metrics are enabled by the stiff, highly π-conjugated DBC core, which provides both intense UV–vis absorption and high carrier transport capacity [1].

Conjugated microporous polymers Photocatalytic hydrogen evolution Supercapacitor

Shape-Fitted Docking and Eclipsed Stacking in HOFs

The CPDBC-1a HOF is assembled through a unique 'shape-fitted docking' mechanism wherein the twisted π-conjugated DBC cores interlock in an exactly eclipsed stacking arrangement, stabilized by directional hydrogen bonds between carboxylic acid groups [1]. This docking mode is inherently enabled by the semi-rigid, contoured geometry of the DBC core and cannot be reproduced with planar pyrene-based tetracids (which tend toward offset π-stacking to minimize repulsion) or with propeller-shaped TPE-based tetracids (whose non-planar geometry prevents close eclipsed stacking) [1][2]. The isomeric effect study of naphthyl-spacer DBC derivatives further demonstrates that subtle changes to the DBC peripheral substitution pattern can tune framework dynamic behavior—from pore shrinkage to structural retention to amorphization upon guest removal—highlighting the unique structure–property relationship accessible through the DBC scaffold [2].

Crystal engineering Shape-fitted docking Framework topology

High-Impact Application Scenarios for CPDBC


Photocatalytic Hydrogen Evolution with DBC-Based CMPs

DBC-based CMPs achieve hydrogen evolution rates up to 9800 μmol g⁻¹ h⁻¹, making them competitive photocatalysts for solar-driven water splitting [1]. The stiff, highly conjugated DBC core provides intense visible-light absorption and efficient charge carrier transport that TPE-based analogues cannot match, as evidenced by the 1.67-fold improvement in photocatalytic halide yield in head-to-head comparisons [1][2].

Fluorescence Sensing in Aqueous Media with DBC-MOFs

Zn-DBC MOF exhibits water stability and a solid-state fluorescence quantum yield of ~30%, with demonstrated sensing capability for toxic herbicides at ppm-level detection limits [3]. The sterically insulated DBC core inherently resists aggregation-caused quenching, providing more reliable solid-state emission than many pyrene-based MOFs that require structural engineering to mitigate ACQ [3][4].

Porous Photoconductive Materials for Optoelectronics

The CPDBC-1a HOF uniquely combines a high BET surface area of 1548 m² g⁻¹ with photoconductivity—a rare pairing among hydrogen-bonded organic frameworks [5]. This dual functionality makes CPDBC-derived HOFs attractive candidates for porous electrode materials, photodetectors, and multifunctional optoelectronic devices where both high surface area and charge transport are required [5].

High-Crystallinity 2D COFs for Excited-State Stabilization

DBC-based COF nodes achieve interlayer distances of ~3.6 Å (vs. ~4.6 Å for ETTA-based COFs) and produce well-defined single crystals of 50–100 nm with excited-state lifetimes exceeding 10 ns [6]. This tighter stacking is critical for applications such as photocatalytic singlet oxygen generation and organic photovoltaics, where prolonged excited-state lifetimes directly enhance performance [6].

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